3,4-difluoro-N-isobutylbenzamide
Description
3,4-Difluoro-N-isobutylbenzamide is a benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring and an isobutyl group attached to the nitrogen atom. This compound belongs to a class of agrochemicals and pharmaceuticals where fluorinated benzamides are widely studied for their bioactivity, particularly in pest control and enzyme inhibition.
However, analogs with similar substituents are well-characterized, allowing for inferential comparisons (discussed below).
Properties
IUPAC Name |
3,4-difluoro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZEGWBIMALDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,4-difluoro-N-isobutylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, applications, and physicochemical properties.
Key Structural and Functional Differences:
Substituent Position on Benzamide Ring :
- 3,4-Difluoro substitution (hypothetical compound) contrasts with 2,6-difluoro in diflubenzuron. The 3,4-difluoro configuration may alter steric and electronic interactions with biological targets compared to the para-substituted analogs. For example, diflubenzuron’s 2,6-difluoro arrangement enhances its insect chitin synthesis inhibition .
- Isobutyl vs. Aryl N-Substituents : The isobutyl group in the hypothetical compound increases lipophilicity (logP ~3.5 estimated) compared to urea-linked aryl groups (e.g., diflubenzuron, logP ~4.2). This could affect soil adsorption or mammalian toxicity profiles.
Biological Activity: Diflubenzuron’s urea linkage is critical for binding to insect chitin synthase, while the pyridinecarboxamide core in diflufenican enables auxin-like herbicidal activity .
Metabolic Stability: Fluorine atoms in the 3,4-positions may reduce oxidative metabolism compared to non-fluorinated analogs. For instance, N-(3,4-difluorophenyl)-3-methylbenzamide () is utilized in pharmaceutical synthesis due to its stability under acidic conditions .
Research Findings and Limitations
- In Silico Predictions: Molecular docking studies of fluorinated benzamides suggest that 3,4-difluoro substitution could enhance binding to GABA receptors or acetylcholinesterase (targets relevant to insecticides) compared to mono-fluoro analogs.
- Gaps in Evidence: No peer-reviewed studies on this compound were identified in the provided materials. Current inferences rely on structurally adjacent compounds like diflubenzuron and diflufenican .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-difluoro-N-isobutylbenzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves amide coupling between 3,4-difluorobenzoic acid derivatives and isobutylamine. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Maintaining an inert atmosphere (nitrogen/argon) to prevent side reactions .
- Solvent optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Reaction monitoring via TLC or HPLC to track progress and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity and fluorine substitution patterns. NIST-referenced protocols ensure accuracy in chemical shift assignments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated : 227.09 g/mol) .
- HPLC-PDA : Quantifies purity (>95%) and detects impurities using reverse-phase columns with UV detection at 254 nm .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with fluorinated benzamides (e.g., kinase inhibitors or GPCRs) .
- Dose-Response Curves : Use 3D cell cultures or primary cells to assess IC values under controlled oxygen and pH conditions .
- Control Experiments : Include structurally similar analogs (e.g., N,N-diethyl-4-fluorobenzamide) to isolate fluorine-specific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
- Methodological Answer :
- Substituent Variation : Modify the isobutyl group to alkyl/aryl derivatives (e.g., cyclobutyl or phenyl) to alter lipophilicity and binding affinity .
- Fluorine Positioning : Compare activity of 3,4-difluoro vs. 2,5-difluoro analogs to map electronic effects on target interactions .
- Computational Modeling : Use DFT calculations to predict electrostatic potential surfaces and docking scores with targets like cytochrome P450 .
Q. What strategies resolve contradictory data in solubility or stability studies of this compound?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles using PEGylation .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis/byproducts .
- Inter-Lab Validation : Share protocols via platforms like PubChem to standardize experimental conditions .
Q. How can researchers investigate the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from lysates, followed by MS-based proteomics .
- Metabolomics : Track fluorine-specific metabolic pathways via -NMR in live-cell imaging .
- Kinetic Analysis : Employ surface plasmon resonance (SPR) to measure binding kinetics (k/k) with recombinant proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
